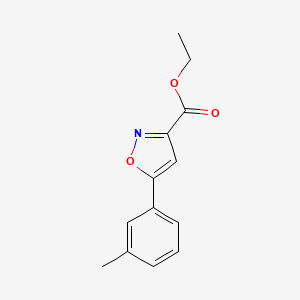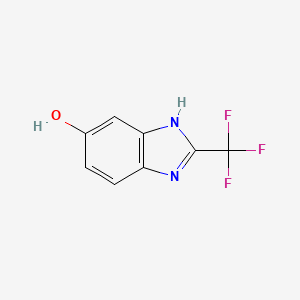
1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione
概要
説明
1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione is an organic compound featuring two thiophene rings connected by a butane-1,4-dione linker Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique electronic properties to the compound
準備方法
Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione can be synthesized through several methods. One common approach involves the reaction of thiophene derivatives with butane-1,4-dione under acidic or basic conditions. The reaction typically proceeds via a Friedel-Crafts acylation mechanism, where the thiophene rings act as nucleophiles, attacking the carbonyl carbon of butane-1,4-dione.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality product.
化学反応の分析
Types of Reactions: 1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or even fully reduce the thiophene rings to tetrahydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene rings, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic reagents like halogens, nitro groups, and alkylating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and tetrahydrothiophenes.
Substitution: Halogenated, nitro-substituted, and alkylated derivatives.
科学的研究の応用
1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of 1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s electronic properties, influenced by the thiophene rings, play a crucial role in its interactions and effects.
類似化合物との比較
1-(Thiophen-2-yl)-2-(thiophen-3-yl)ethane-1,2-dione: A shorter analog with similar electronic properties.
1-(Thiophen-2-yl)-4-(furan-3-yl)butane-1,4-dione: A compound with a furan ring instead of one thiophene ring, offering different reactivity.
1-(Thiophen-2-yl)-4-(pyridin-3-yl)butane-1,4-dione: A compound with a pyridine ring, providing different electronic and steric effects.
Uniqueness: 1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione is unique due to the presence of two thiophene rings, which impart distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in materials science and pharmaceuticals.
特性
IUPAC Name |
1-thiophen-2-yl-4-thiophen-3-ylbutane-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S2/c13-10(9-5-7-15-8-9)3-4-11(14)12-2-1-6-16-12/h1-2,5-8H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVVPHQQAQJAPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20522092 | |
| Record name | 1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89814-55-1 | |
| Record name | 1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2'-Amino[1,1'-biphenyl]-3-yl)methanol](/img/structure/B3058424.png)


![2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B3058434.png)
![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde](/img/structure/B3058435.png)
![3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B3058436.png)
![2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl-](/img/structure/B3058437.png)


![3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine](/img/structure/B3058440.png)
